molecular formula C3H3Br2ClO B11927860 1,1-Dibromo-3-chloroacetone CAS No. 1578-18-3

1,1-Dibromo-3-chloroacetone

Cat. No.: B11927860
CAS No.: 1578-18-3
M. Wt: 250.31 g/mol
InChI Key: GNWZITBRPXAMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3-chloroacetone can be synthesized through the bromination of acetone followed by chlorination. The process involves reacting acetone with two moles of bromine to form a mixture of brominated acetone derivatives. This mixture is then equilibrated in the presence of hydrogen bromide to produce 1,1-dibromoacetone as the major product . The final step involves reacting 1,1-dibromoacetone with a chloride source to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions to facilitate the bromination and chlorination reactions .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-3-chloroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-dihydroxy-3-chloroacetone .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-3-chloroacetone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other halogenated acetones may not be as effective .

Properties

CAS No.

1578-18-3

Molecular Formula

C3H3Br2ClO

Molecular Weight

250.31 g/mol

IUPAC Name

1,1-dibromo-3-chloropropan-2-one

InChI

InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2

InChI Key

GNWZITBRPXAMSE-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(Br)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.